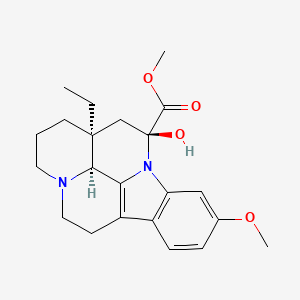

Vincine

Description

Properties

CAS No. |

4752-37-8 |

|---|---|

Molecular Formula |

C22H28N2O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-4-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-4-21-9-5-10-23-11-8-16-15-7-6-14(27-2)12-17(15)24(18(16)19(21)23)22(26,13-21)20(25)28-3/h6-7,12,19,26H,4-5,8-11,13H2,1-3H3/t19-,21+,22+/m1/s1 |

InChI Key |

QMSXPSURJTUZMP-HJNYFJLDSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)OC |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of Vicine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicine (B1682213), a pyrimidine (B1678525) glycoside found predominantly in fava beans (Vicia faba), has been a subject of scientific inquiry for over a century due to its association with favism, a hemolytic anemia that affects individuals with a hereditary deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). This technical guide provides an in-depth exploration of the discovery, history, and evolving methodologies for the isolation of vicine. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

A Historical Timeline of Vicine Discovery and Characterization

The journey to understand vicine has been a gradual process of discovery, isolation, and structural elucidation spanning several decades.

Caption: A timeline illustrating the key milestones in the discovery and characterization of vicine.

Quantitative Data on Vicine and Convicine Content

The concentration of vicine and its close analog, convicine, in fava beans can vary significantly depending on the cultivar, growing conditions, and analytical methods used for quantification. The following tables summarize quantitative data from various studies.

Table 1: Vicine and Convicine Content in Different Fava Bean Cultivars

| Cultivar/Genotype | Vicine Content (mg/g dry matter) | Convicine Content (mg/g dry matter) | Total Vicine + Convicine (mg/g dry matter) | Reference |

| 'Kontu' | 5.2 - 7.6 | 2.1 - 3.6 | 7.3 - 11.2 | |

| Low v-c genotypes | 0.16 - 0.60 | Not specified | Not specified | |

| Ultra-low v-c breeding lines | 0.19 - 0.26 | 0.01 - 0.03 | 0.20 - 0.29 | |

| Wild-type range | 0.01 - 0.95 (% dry matter) | 0.01 - 0.54 (% dry matter) | 0.01 - 1.32 (% dry matter) |

Table 2: Vicine Content in Faba Bean Protein Isolates

| Protein Isolate Production Method | Total Vicine + Convicine Content (%) |

| Air-classification of dry milled fababeans | High |

| Watery extract precipitation with acetic acid | Low |

| Watery extract diafiltration | Low |

| Direct ultrafiltration | ~0.60 |

Experimental Protocols for Vicine Isolation

The isolation of vicine has evolved from early precipitation methods to more refined chromatographic techniques. Below are detailed methodologies for both classical and modern approaches.

Classical Method: Sulfuric Acid Extraction and Mercury Salt Precipitation (Ritthausen & Kreusler, 1870)

This historical method, while no longer in common use due to safety and environmental concerns, is important from a historical perspective.

Protocol:

-

Extraction:

-

Grind dried seeds of Vicia sativa to a fine powder.

-

-

Precipitation:

-

To the acidic extract, add a solution of mercury sulfate (HgSO₄).

-

Vicine precipitates out of the solution as a mercury salt complex.

-

-

Purification:

-

Collect the precipitate by filtration.

-

The vicine would then need to be liberated from the mercury complex and further purified, though specific details of this step in the original method are sparse in contemporary sources.

-

Modern Method: Ethanol Extraction and Purification

This method is a general representation of modern laboratory-scale isolation of vicine for research purposes, avoiding the use of heavy metals.

Protocol:

-

Extraction:

-

Dehull and mill fava beans to a fine flour.

-

Mix the faba bean flour with an ethanol-water solution (e.g., 70:30 v/v). A common ratio is 1:10 (w/v) of flour to solvent.

-

Stir the mixture at room temperature for several hours or overnight to ensure complete extraction.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) to pellet the solid material.

-

Filter the supernatant to remove any remaining fine particles.

-

-

Deproteination and Concentration:

-

Concentrate the supernatant using a rotary evaporator to reduce the volume.

-

Adjust the pH of the concentrated extract to the isoelectric point of the main faba bean proteins (around pH 4) using an acid such as HCl. This will cause the proteins to precipitate.

-

Centrifuge the solution to remove the precipitated proteins.

-

-

Purification (Optional, for higher purity):

-

The resulting extract containing vicine and convicine can be further purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

The mobile phase can be a gradient of water and methanol (B129727) or acetonitrile.

-

Collect the fractions corresponding to the vicine peak, which can be identified using an analytical HPLC with a UV detector (monitoring at ~275 nm).

-

Lyophilize the purified fractions to obtain vicine as a solid.

-

Biochemical Pathway of Vicine-Induced Hemolysis

The toxicity of vicine is not direct but is mediated through its metabolic products in individuals with G6PD deficiency.

Caption: The biochemical pathway of vicine-induced hemolysis in individuals with G6PD deficiency.

Conclusion

The study of vicine, from its initial isolation in the 19th century to the recent identification of the gene responsible for its synthesis, showcases the advancement of analytical and biochemical sciences. While early methods relied on crude precipitation, modern techniques allow for efficient and high-purity isolation, facilitating further research into its biological effects. The elucidation of the biochemical pathway of favism has provided a clear understanding of the toxicological mechanism of vicine's metabolites in susceptible individuals. This comprehensive knowledge is crucial for the development of safer fava bean cultivars and for professionals in drug development and food safety to mitigate the risks associated with this compound.

The Biological Synthesis of Vicine in Plants: A Technical Guide for Researchers

Abstract

Vicine (B1682213) and its close analogue convicine (B104258) are pyrimidine (B1678525) glucosides found predominantly in faba beans (Vicia faba L.). These compounds are of significant interest to researchers, scientists, and drug development professionals due to their association with favism, a hemolytic anemia that can occur in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Understanding the biosynthetic pathway of vicine is crucial for developing strategies to reduce its content in faba beans, thereby enhancing their nutritional value and safety. This technical guide provides a comprehensive overview of the current knowledge on the biological synthesis of vicine in plants, focusing on the core biochemical reactions, key enzymes, quantitative data, and detailed experimental methodologies.

Introduction

Faba beans are a globally important legume crop, prized for their high protein content. However, the presence of the anti-nutritional compounds vicine and convicine limits their widespread use as a food and feed source. Ingestion of these compounds can lead to favism in genetically susceptible individuals, a condition characterized by the premature destruction of red blood cells. For decades, the biosynthetic origin of these pyrimidine glucosides was enigmatic. Recent breakthroughs have elucidated the initial steps of the pathway, revealing an unexpected connection to purine (B94841) metabolism. This guide synthesizes the latest findings to provide a detailed technical resource for the scientific community.

The Biosynthetic Pathway of Vicine

Contrary to earlier hypotheses that suggested a pyrimidine-based origin, recent research has unequivocally demonstrated that the biosynthesis of vicine and convicine initiates from the purine nucleotide, guanosine (B1672433) triphosphate (GTP).[1][2][3][4][5] The pathway proceeds through intermediates of the riboflavin (B1680620) biosynthetic pathway.

Initial Steps: Conversion of GTP to DARPP

The committed step in vicine biosynthesis is the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP). This reaction is catalyzed by the enzyme GTP cyclohydrolase II .[1][2] In Vicia faba, two key enzymes with this activity have been identified:

-

VC1: This is the primary enzyme responsible for the bulk of vicine and convicine synthesis.[1][2][4] Cultivars of faba bean with low levels of these compounds have been found to possess an inactivating mutation in the VC1 gene.[1][2][4]

-

VC2: This enzyme also exhibits GTP cyclohydrolase II activity and is responsible for the residual or baseline levels of vicine and convicine found in low-vicine cultivars.[6][7][8] VC2 shares significant functional domain similarity with VC1.[6][7][8]

The reaction catalyzed by VC1 and VC2 is the first step in the riboflavin biosynthesis pathway, highlighting a metabolic branch point leading to the production of these pyrimidine glucosides.

Putative Downstream Pathway

While the initial enzymatic step is well-characterized, the subsequent transformations from DARPP to vicine and convicine are currently putative and based on the required chemical modifications. The proposed downstream pathway involves a series of hydrolysis, deamination, and glucosylation reactions.[2][5]

-

Hydrolysis: The ribosyl side chain of DARPP is likely hydrolyzed.

-

Deamination: An amino group on the pyrimidine ring is removed.

-

Glucosylation: A glucose moiety is attached to the pyrimidine ring, a reaction typically catalyzed by a UDP-glucosyltransferase (UGT).

The parallel synthesis of convicine is thought to proceed through a similar series of reactions from the intermediate 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ARPDP), which is formed from DARPP via deamination.[2] The precise enzymes catalyzing these downstream steps have yet to be identified and represent an active area of research.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the vicine biosynthetic pathway is essential for understanding its regulation and for breeding low-vicine faba bean varieties.

Enzyme Kinetics

The kinetic parameters for the GTP cyclohydrolase II activity of the VC1 enzyme have been determined.[2][9]

| Enzyme | Substrate | KM (μM) | Vmax (μM/sec) | Turnover Number (min-1) | Source |

| VC1 | GTP | 66 ± 12 | 0.013 ± 0.001 | 1.6 ± 0.11 | [2][9] |

Table 1: Michaelis-Menten kinetics of the VC1 enzyme from Vicia faba.

Metabolite Concentrations

The concentrations of vicine and convicine vary significantly among different faba bean cultivars and are also influenced by environmental conditions.

| Cultivar | Vicine (mg/g dry matter) | Convicine (mg/g dry matter) | Source |

| 'Kontu' | 5.2 - 7.6 | 2.1 - 3.6 | [10] |

| Low v-c genotypes | 0.16 - 0.60 | 0.017 - 0.04 | [11] |

Table 2: Representative concentrations of vicine and convicine in different faba bean cultivars.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the vicine biosynthetic pathway.

Heterologous Expression and Purification of VC1

To characterize the enzymatic activity of VC1, the protein is typically expressed in a heterologous system, such as Escherichia coli, and purified.

Objective: To obtain pure, active VC1 enzyme for in vitro assays.

Methodology:

-

Gene Amplification and Cloning: The coding sequence of VC1 is amplified from faba bean cDNA using specific primers and cloned into an expression vector (e.g., a pET vector with a His-tag).

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.5-0.6.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.4 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged VC1 is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

The VC1 protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

GTP Cyclohydrolase II Enzyme Assay

This assay is used to determine the kinetic parameters of VC1 and VC2 by measuring the conversion of GTP to DARPP.

Objective: To quantify the enzymatic activity of GTP cyclohydrolase II.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains:

-

Purified VC1 or VC2 enzyme

-

GTP (substrate) at varying concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

-

Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., EDTA).

-

Product Derivatization: The product, DARPP, is unstable and is typically converted to a stable, fluorescent derivative for quantification. This can be achieved by oxidation.

-

Quantification by HPLC: The fluorescent derivative is separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine KM and Vmax.

Quantification of Vicine and Convicine by HPLC

This protocol describes the extraction and quantification of vicine and convicine from faba bean seeds.

Objective: To determine the concentration of vicine and convicine in plant material.

Methodology:

-

Sample Preparation:

-

Faba bean seeds are freeze-dried and ground into a fine powder.

-

A known amount of the powder is weighed.

-

-

Extraction:

-

The powder is extracted with a suitable solvent, typically water or an aqueous organic solvent mixture (e.g., 70% methanol), to solubilize the vicine and convicine.

-

The extraction is usually performed with shaking or sonication for a specific duration.

-

-

Clarification: The extract is centrifuged to pellet solid material, and the supernatant is collected.

-

Filtration: The supernatant is filtered through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

An aliquot of the filtered extract is injected into an HPLC system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for separation.

-

Detection: Vicine and convicine are detected by their UV absorbance, typically around 275 nm.

-

-

Quantification: The concentrations of vicine and convicine are determined by comparing the peak areas from the sample to those of a standard curve prepared with known concentrations of purified vicine and convicine.

Conclusion and Future Perspectives

The elucidation of the initial steps of the vicine biosynthetic pathway, originating from purine metabolism and catalyzed by GTP cyclohydrolase II enzymes VC1 and VC2, represents a significant advancement in plant biochemistry. This knowledge provides a solid foundation for targeted breeding and biotechnological approaches to develop faba bean cultivars with reduced or eliminated vicine and convicine content.

Future research should focus on the identification and characterization of the enzymes responsible for the downstream steps of the pathway, namely the putative hydrolase, deaminase, and UDP-glucosyltransferase. A complete understanding of the entire pathway will enable more precise genetic manipulation to modulate the levels of these anti-nutritional compounds. Furthermore, a detailed investigation into the regulation of the VC1 and VC2 genes will provide insights into the developmental and environmental factors that influence vicine and convicine accumulation. The methodologies and data presented in this technical guide offer a valuable resource for researchers dedicated to improving the nutritional quality and safety of faba beans.

References

- 1. The Ureide-Degrading Reactions of Purine Ring Catabolism Employ Three Amidohydrolases and One Aminohydrolase in Arabidopsis, Soybean, and Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VC1 catalyzes a key step in the biosynthesis of vicine in faba bean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ureide-degrading reactions of purine ring catabolism employ three amidohydrolases and one aminohydrolase in Arabidopsis, soybean, and rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 6. Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant purine catabolism─recent advances and the emerging role in stress adaptation [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Simple High-Throughput Method for the Analysis of Vicine and Convicine in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Vicine Toxicity in G6PD Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-6-phosphate dehydrogenase (G6PD) deficiency is the most common human enzyme deficiency, affecting an estimated 400 million people worldwide.[1] This X-linked genetic disorder renders erythrocytes highly susceptible to oxidative damage, leading to hemolytic anemia when individuals are exposed to certain triggers. One of the most well-known triggers is the consumption of fava beans, a condition known as favism. The primary causative agents in fava beans are the pyrimidine (B1678525) glycosides, vicine (B1682213) and its analogue convicine. This technical guide provides a comprehensive overview of the molecular mechanisms underlying vicine toxicity in G6PD-deficient individuals, with a focus on the biochemical pathways, cellular damage, and the critical role of G6PD in mitigating oxidative stress. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of hematology, toxicology, and pharmacology.

Introduction: The Role of G6PD in Erythrocyte Metabolism

Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway that runs parallel to glycolysis. In most cells, the PPP's primary roles are to produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. However, in erythrocytes, which lack mitochondria and a nucleus, the PPP is the only source of NADPH.[2] This makes G6PD activity absolutely critical for the survival of red blood cells.

NADPH is essential for maintaining a reduced intracellular environment, primarily through the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by the enzyme glutathione reductase. GSH is a potent antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidase, which detoxifies harmful peroxides.[2]

In individuals with G6PD deficiency, mutations in the G6PD gene lead to the production of an unstable or catalytically impaired enzyme. This results in significantly lower levels of NADPH, compromising the erythrocyte's ability to defend against oxidative stress.

dot

Caption: The central role of G6PD in erythrocyte antioxidant defense.

The Toxic Agents in Fava Beans: Vicine and Convicine

Fava beans (Vicia faba) contain high concentrations of the pyrimidine β-glycosides vicine and convicine. These compounds themselves are not directly toxic. However, upon ingestion, they are hydrolyzed by β-glucosidases in the gut to their respective aglycones: divicine and isouramil.[3] Divicine and isouramil are potent oxidizing agents and are the primary mediators of favism.[4]

The Molecular Mechanism of Divicine-Induced Hemolysis

The toxicity of divicine in G6PD-deficient individuals is a multi-step process initiated by its ability to generate significant oxidative stress within the erythrocyte.

Generation of Reactive Oxygen Species (ROS)

Divicine undergoes auto-oxidation in the presence of oxygen, a process that generates ROS, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] This reaction can be cyclical, with divicine being regenerated to perpetuate ROS production, leading to a rapid and overwhelming oxidative challenge.[7]

dot

Caption: Divicine-mediated generation of reactive oxygen species.

Depletion of Reduced Glutathione (GSH)

The massive production of ROS by divicine rapidly depletes the already limited stores of GSH in G6PD-deficient erythrocytes.[8] In a cell-free system, divicine and GSH have been shown to react with a stoichiometry of approximately one to one.[5] In G6PD-deficient red blood cells, this depletion is irreversible due to the inability to regenerate NADPH.[8]

Oxidative Damage to Hemoglobin and Heinz Body Formation

With the depletion of GSH, hemoglobin becomes a primary target of oxidative damage. The iron in the heme group is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen. Further oxidation leads to the denaturation of hemoglobin, causing it to precipitate and form intracellular inclusions known as Heinz bodies.[9] These Heinz bodies attach to the inner surface of the erythrocyte membrane.[9]

Membrane Damage and Hemolysis

The formation of Heinz bodies and the direct oxidative attack on membrane components, particularly spectrin (B1175318) and band 3 protein, lead to significant damage to the erythrocyte membrane.[10] This damage results in:

-

Increased membrane rigidity and decreased deformability: This impairs the ability of erythrocytes to navigate through the narrow capillaries of the spleen and other microvasculature.[4]

-

Formation of disulfide-linked hemoglobin-skeletal protein adducts: This further compromises the structural integrity of the membrane.[10]

-

Lipid peroxidation: The generation of ROS can initiate a chain reaction of lipid peroxidation, leading to the formation of malondialdehyde (MDA) and other reactive aldehydes that can cross-link membrane proteins and lipids.[11][12]

-

Eryptosis: Oxidative stress can trigger eryptosis, a form of programmed cell death in erythrocytes, characterized by cell shrinkage and membrane blebbing.[13]

Ultimately, these damaging events lead to both intravascular and extravascular hemolysis. Damaged erythrocytes are recognized and removed from circulation by macrophages in the spleen and liver (extravascular hemolysis).[9] Severe membrane damage can also lead to the rupture of erythrocytes within the circulation (intravascular hemolysis).

dot

References

- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 2. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of divicine in a cell-free system and in glucose-6-phosphate dehydrogenase-deficient red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biolabo.fr [biolabo.fr]

- 8. Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heinz Body - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Favism: effect of divicine on rat erythrocyte sulfhydryl status, hexose monophosphate shunt activity, morphology, and membrane skeletal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exposure to malondialdehyde induces an early redox unbalance preceding membrane toxicity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of malonyldialdehyde, a product of lipid peroxidation, on the deformability, dehydration and 51Cr-survival of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms and significance of eryptosis, the suicidal death of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Divicine in Vicine-Induced Hemolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favism, a hemolytic anemia resulting from the consumption of fava beans, is a significant health concern for individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD). The primary causative agents are the pyrimidine (B1678525) aglycones, divicine and isouramil, which are metabolites of the glycosides vicine (B1682213) and convicine (B104258) present in fava beans. This technical guide provides an in-depth examination of the pivotal role of divicine in inducing oxidative stress and subsequent hemolysis in red blood cells (RBCs). We will detail the biochemical mechanisms, present quantitative data from key studies, outline experimental protocols for investigating these phenomena, and provide visual representations of the critical pathways and workflows.

Introduction: From Fava Beans to Hemolytic Crisis

Vicine, a glycoside found in high concentrations in fava beans (Vicia faba), is the precursor to the toxic compound divicine.[1] Upon ingestion, intestinal microflora hydrolyze vicine into its aglycone form, divicine (2,6-diamino-4,5-dihydroxypyrimidine), which is then absorbed into the bloodstream.[1] In individuals with normal G6PD activity, the subsequent oxidative challenge is manageable. However, in G6PD-deficient individuals, the inability to regenerate reduced glutathione (B108866) (GSH) leads to a cascade of damaging events, culminating in acute hemolytic anemia.[1][2]

The Biochemical Mechanism of Divicine-Induced Oxidative Stress

The toxicity of divicine stems from its ability to generate reactive oxygen species (ROS) through a process of redox cycling.

Generation of Reactive Oxygen Species

In an aerobic environment, divicine auto-oxidizes, acting as a one- or two-electron donor to molecular oxygen. This reaction produces superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), along with a semiquinoid free-radical form of divicine.[3][4][5] This free radical is detectable via electron spin resonance (ESR) spectroscopy and exhibits a signal similar to that of the alloxan (B1665706) free radical.[4][5]

Depletion of Reduced Glutathione (GSH)

The generated ROS, along with divicine itself, rapidly oxidize reduced glutathione (GSH), a critical antioxidant in RBCs. The oxidation of GSH by divicine occurs with a one-to-one stoichiometry.[4][5][6] In a cell-free system, a slow redox cycle can continuously regenerate oxidized divicine, leading to the nonstoichiometric oxidation of additional GSH.[3] However, within G6PD-deficient RBCs, this redox cycling does not appear to take place, and the primary event is the rapid, stoichiometric oxidation of GSH.[3][5]

The Role of G6PD Deficiency

Glucose-6-phosphate dehydrogenase is the rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), the sole source of NADPH in erythrocytes. NADPH is essential for the reduction of oxidized glutathione (GSSG) back to GSH by glutathione reductase. In G6PD-deficient individuals, the diminished capacity to produce NADPH severely impairs the regeneration of GSH.[1][2] This leaves the red blood cells vulnerable to the massive oxidative assault initiated by divicine.

The following diagram illustrates the metabolic pathway leading to divicine-induced oxidative stress.

Cellular Consequences of Divicine-Induced Oxidative Stress

The depletion of GSH and accumulation of ROS trigger a series of detrimental changes within the red blood cell, ultimately leading to hemolysis.

Protein and Membrane Damage

The oxidative environment promotes the formation of disulfide-linked hemoglobin-skeletal protein adducts.[7][8] This results in the loss of membrane skeletal proteins such as bands 2.1, 3, and 4.2, and the appearance of membrane-bound hemoglobin.[7][8] These alterations lead to the formation of Heinz bodies, which are aggregates of denatured hemoglobin.[3][5]

Morphological and Rheological Changes

Divicine treatment induces a transformation of erythrocytes to an extreme echinocytic morphology, which are spiculated red blood cells.[7][8] Furthermore, the filterability of divicine-treated, G6PD-deficient red blood cells is markedly decreased, indicating a loss of deformability.[5][6]

Hemolysis

The culmination of these cellular insults is the premature destruction of red blood cells, or hemolysis. The removal of these damaged erythrocytes is primarily extravascular, carried out by splenic macrophages.[2][9]

Quantitative Data on Divicine-Induced Hemolysis

Several studies have quantified the hemolytic effects of divicine. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Hemolytic Activity of Divicine in Rats

| Parameter | Value | Species | Administration | Notes | Reference |

| TD₅₀ (Median Toxic Dose) | ~0.5 mmol/kg | Rat (G6PD-normal) | Intraperitoneal | Decrease in blood radioactivity of ⁵¹Cr-tagged erythrocytes within 24 hours. | [1][3][10][11] |

| Apparent Threshold Dose | ~300 µmol/kg | Rat (G6PD-normal) | Intraperitoneal | Dose at which hemolytic response begins. | [1] |

| Maximally Effective Dose | ~850 µmol/kg | Rat (G6PD-normal) | Intraperitoneal | Dose at which the maximum hemolytic response is observed. | [1] |

Table 2: In Vitro Hemolytic Activity of Divicine on Rat Erythrocytes

| Parameter | Value | Incubation Conditions | Notes | Reference |

| TC₅₀ (Median Toxic Concentration) | ~1.5 mM | 2 hours at 37°C in PBS with 10 mM D-glucose | Decrease in erythrocyte survival in vivo after in vitro exposure. | [1][3][10][11] |

| Apparent Threshold Concentration | ~1.2 mM | 2 hours at 37°C in PBS with 10 mM D-glucose | Concentration at which hemolytic damage begins. | [1] |

| Maximally Effective Concentration | ~2.0 mM | 2 hours at 37°C in PBS with 10 mM D-glucose | Concentration at which maximum hemolytic damage is observed. | [1] |

Table 3: Biochemical Effects of Divicine

| Effect | Concentration/Dose | System | Observation | Reference |

| GSH Depletion | 500 µmol/kg (in vivo) | Rat blood | ~70% depletion within 30 minutes of exposure. | [1] |

| GSH Oxidation Stoichiometry | N/A | Cell-free system and G6PD-deficient RBCs | 1:1 stoichiometry between divicine and GSH. | [4][5][6] |

| Decreased Filterability | 0.25 mM | G6PD-deficient RBCs | Marked decrease in the ability of red blood cells to pass through a filter. | [5][6] |

| Formation of Polypeptide Aggregates | 1 mM | G6PD-deficient RBCs | Large polypeptide aggregates formed after 12 and 24 hours of incubation. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study divicine-induced hemolysis.

Preparation of Divicine from Vicine

Divicine is unstable and is typically prepared from its precursor, vicine, shortly before experimental use.

Materials:

-

Vicine

-

β-glucosidase (from almonds)

-

50 mM Phosphate buffer, pH 5.0

-

Nitrogen gas

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Prepare a 1 mM solution of vicine in 50 mM phosphate buffer (pH 5.0).

-

Flush the solution with nitrogen gas for 10 minutes to remove oxygen and prevent auto-oxidation of the formed divicine.[12]

-

Add β-glucosidase (e.g., 5 mg) to the vicine solution.[12]

-

Incubate the mixture at room temperature.

-

Monitor the hydrolysis of vicine to divicine by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.[12]

-

The reaction is typically complete within 2 hours, as indicated by the disappearance of the vicine peak and the appearance of the divicine peak in the HPLC chromatogram.[12]

-

The resulting divicine solution should be used promptly for experiments due to its instability.[13][14]

In Vitro Hemolysis Assay

This assay measures the hemolytic potential of divicine on isolated red blood cells.

Materials:

-

Freshly drawn blood (e.g., from rats or human volunteers) with anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Divicine solution (freshly prepared)

-

Spectrophotometer

Protocol:

-

Isolate red blood cells (RBCs) by centrifuging the whole blood sample (e.g., at 1000 x g for 5 minutes) and removing the plasma and buffy coat.

-

Wash the RBCs three to five times with PBS.

-

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

In a series of test tubes, add the RBC suspension and different concentrations of the divicine solution. Include a positive control (e.g., distilled water for 100% hemolysis) and a negative control (PBS only).

-

Incubate the tubes at 37°C for a specified time (e.g., 4 hours).

-

After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Transfer the supernatant to a new set of tubes or a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 577 nm with a reference at 655 nm).[15]

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[15]

The following diagram outlines the workflow for an in vitro hemolysis assay.

Measurement of G6PD Activity

A spectrophotometric assay is the gold standard for quantifying G6PD enzyme activity.

Materials:

-

Red blood cell lysate

-

Assay kit for G6PD activity (containing glucose-6-phosphate, NADP+, and a lysing agent)

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Lyse the red blood cells using the provided lysing agent to release the G6PD enzyme.

-

The G6PD in the lysate catalyzes the conversion of glucose-6-phosphate to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH.

-

The rate of NADPH formation is measured by monitoring the increase in absorbance at 340 nm over time.[9][16]

-

The G6PD activity is proportional to the rate of increase in absorbance and is typically expressed as units per gram of hemoglobin (IU/g Hb).[16]

Analysis of Red Blood Cell Membrane Proteins by SDS-PAGE

This technique is used to identify changes in membrane proteins following divicine treatment.

Materials:

-

Divicine-treated and control red blood cells

-

Lysis buffer

-

SDS-PAGE equipment and reagents (polyacrylamide gels, running buffer, loading buffer with SDS and a reducing agent like dithiothreitol)

-

Protein stain (e.g., Coomassie blue)

Protocol:

-

Prepare erythrocyte ghosts (membranes) from both divicine-treated and control RBCs by hypotonic lysis and centrifugation.

-

Solubilize the membrane proteins in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8][17]

-

Stain the gel with a protein stain (e.g., Coomassie blue) to visualize the protein bands.[18]

-

Compare the protein profiles of the divicine-treated and control samples, looking for the loss of specific protein bands or the appearance of high-molecular-weight aggregates.[8]

Detection of Divicine-Induced Free Radicals by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a sensitive technique for the direct detection of free radicals.

Materials:

-

Divicine solution

-

ESR spectrometer

-

Optional: Spin-trapping agent (e.g., N-tert-butyl-alpha-phenylnitrone, PBN)

Protocol:

-

Place the divicine solution in a suitable sample tube for the ESR spectrometer.

-

The unpaired electron of the divicine semiquinoid radical will have two possible orientations in the magnetic field of the spectrometer, corresponding to two energy states.

-

The spectrometer irradiates the sample with microwaves, and absorption occurs at a frequency corresponding to the energy difference between the two spin states.

-

The resulting ESR spectrum provides a characteristic signal for the divicine free radical.[4][5]

-

Spin-trapping agents can be used to form more stable radical adducts, which can facilitate detection, particularly in biological systems.[19]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Fluorescent probes are commonly used to measure the generation of ROS within erythrocytes.

Materials:

-

Divicine-treated and control red blood cells

-

Fluorescent ROS probe (e.g., 2',7'-dichlorofluorescein (B58168) diacetate, DCFH-DA)

-

Fluorometer or fluorescence microscope

Protocol:

-

Load the RBCs with DCFH-DA. The diacetate group makes the molecule cell-permeable.

-

Intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) inside the cells.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]

-

Treat the cells with divicine.

-

Measure the increase in fluorescence using a fluorometer or visualize it with a fluorescence microscope. The fluorescence intensity is proportional to the amount of ROS produced.

Conclusion and Future Directions

Divicine, the aglycone of vicine from fava beans, is a potent hemolytic agent, particularly in individuals with G6PD deficiency. Its mechanism of action involves the generation of reactive oxygen species, leading to the rapid depletion of reduced glutathione and subsequent oxidative damage to red blood cell components. This results in altered cell morphology and rheology, culminating in premature hemolysis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the pathophysiology of favism and to explore potential therapeutic interventions. Future research may focus on developing strategies to inhibit the formation of divicine from vicine, to scavenge the divicine-generated free radicals, or to enhance the antioxidant capacity of G6PD-deficient erythrocytes. A deeper understanding of the molecular interactions of divicine will be crucial in mitigating the risks associated with favism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effect of the redox state of the red blood cell components on the inactivation of glutathione peroxidase by divicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of divicine in a cell-free system and in glucose-6-phosphate dehydrogenase-deficient red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Divicine Toxicity - David Mc Millan [grantome.com]

- 8. Favism: effect of divicine on rat erythrocyte sulfhydryl status, hexose monophosphate shunt activity, morphology, and membrane skeletal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Favism: divicine hemotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical analysis and hemolytic activity of the fava bean aglycon divicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination and stability of divicine and isouramil produced by enzymatic hydrolysis of vicine and convicine of faba bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation and Analysis of Membrane Proteins by SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 18. Research paper – characterization of red blood cell membrane proteins by SDS-PAGE [ruf.rice.edu]

- 19. Direct detection of free radicals in the reperfused rat heart using electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]

Vicine's Impact on Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicine (B1682213), a pyrimidine (B1678525) glycoside found predominantly in fava beans (Vicia faba), is a key instigator of cellular oxidative stress, particularly in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD). While vicine itself is relatively inert, its hydrolysis in the gut releases the highly reactive aglycone, divicine. This document provides a comprehensive technical overview of the mechanisms by which vicine and its metabolite, divicine, induce oxidative stress at the cellular level. It details the ensuing biochemical cascade, summarizes key quantitative data from experimental studies, and provides detailed protocols for relevant assays. Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of vicine's toxicological profile.

Introduction

Vicine is a naturally occurring compound that poses a significant health risk to a substantial portion of the global population.[1] The ingestion of fava beans by individuals with G6PD deficiency can lead to a severe hemolytic anemia known as favism.[1][2] This condition is a direct consequence of the oxidative damage inflicted upon red blood cells by divicine. Understanding the intricate mechanisms of vicine-induced oxidative stress is paramount for the development of diagnostic tools, therapeutic interventions, and safer food processing techniques. This guide serves as a technical resource for professionals engaged in research and development in these areas.

Mechanism of Vicine-Induced Oxidative Stress

The toxicity of vicine is not direct but is mediated by its aglycone, divicine. The process can be summarized in the following steps:

-

Hydrolysis of Vicine: Following ingestion, vicine is hydrolyzed by β-glucosidases in the intestinal microflora, releasing glucose and the unstable aglycone, divicine.[1]

-

Autoxidation of Divicine and ROS Generation: Divicine is a potent reducing agent that readily autoxidizes in the presence of oxygen, generating reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4][5] This reaction also produces a semiquinoid free radical of divicine.[4][5]

-

Depletion of Cellular Antioxidants: The generated ROS rapidly oxidize reduced glutathione (B108866) (GSH) to its oxidized form (GSSG).[3][6] In healthy cells, GSH is regenerated by glutathione reductase, a process that requires NADPH.

-

The Role of G6PD Deficiency: In individuals with G6PD deficiency, the production of NADPH is impaired.[3][7] G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, the primary source of NADPH in erythrocytes. The inability to regenerate NADPH leads to a rapid and severe depletion of the GSH pool.[3]

-

Oxidative Damage to Cellular Components: The unchecked accumulation of ROS and the depletion of GSH result in widespread oxidative damage to vital cellular components. This includes:

-

Lipid Peroxidation: The oxidation of polyunsaturated fatty acids in the erythrocyte membrane, leading to membrane damage and loss of integrity.[8]

-

Protein Oxidation: The formation of disulfide bonds within and between proteins, including hemoglobin and membrane skeletal proteins.[9] This leads to the formation of Heinz bodies, which are aggregates of denatured hemoglobin.[1]

-

Hemolysis: The culmination of membrane damage and protein aggregation is the premature destruction of red blood cells, leading to hemolytic anemia.[1]

-

Quantitative Data on Vicine's Effects

The following tables summarize quantitative data from various studies investigating the impact of vicine and divicine on cellular oxidative stress markers.

Table 1: Effect of Divicine on Erythrocyte Glutathione (GSH) Levels and Hemolysis

| Organism/Cell Type | Divicine Concentration | Time of Exposure | GSH Depletion (%) | Hemolysis (%) | Reference |

| Rat Erythrocytes | 1.5 mM | 10 min | ~50% | Not specified | [6] |

| Rat Erythrocytes | 1.0 - 2.0 mM | Not specified | Significant | TC₅₀ ≈ 1.5 mM | [6] |

| G6PD-deficient Human Erythrocytes | Not specified | Not specified | Rapid and sustained | Significant | [4][5] |

TC₅₀: Toxic Concentration causing 50% of maximal effect.

Table 2: Vicine and Convicine Content in Fava Bean Cultivars

| Fava Bean Cultivar | Vicine (mg/g dry matter) | Convicine (mg/g dry matter) | Reference |

| Kontu | 5.2 - 7.6 | 2.1 - 3.6 | [10] |

| Various Cultivars | 6 - 14 | Not specified | [11] |

| Low Vicine-Convicine Lines | 0.19 - 0.26 | 0.01 - 0.03 | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess vicine-induced oxidative stress.

Measurement of Reduced Glutathione (GSH)

Principle: This protocol is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

DTNB solution (in phosphate buffer)

-

GSH standards

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Wash erythrocytes three times with cold PBS.

-

Lyse the cells with cold distilled water.

-

Precipitate proteins by adding an equal volume of MPA.

-

Centrifuge to obtain a clear supernatant.

-

-

Assay:

-

Add the supernatant to a cuvette containing phosphate buffer and DTNB solution.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 412 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of GSH.

-

Determine the GSH concentration in the samples from the standard curve.

-

Determination of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[13][14]

Materials:

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Butylated hydroxytoluene (BHT)

-

MDA standards (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or Fluorometer

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a suitable buffer containing BHT to prevent further oxidation.

-

Precipitate proteins with TCA.

-

Centrifuge to collect the supernatant.

-

-

Reaction:

-

Add TBA reagent to the supernatant.

-

Incubate the mixture in a boiling water bath for 60 minutes.

-

Cool the samples on ice.

-

-

Measurement:

-

Measure the absorbance of the resulting pink chromogen at 532 nm.

-

-

Quantification:

-

Generate a standard curve using MDA standards.

-

Calculate the MDA concentration in the samples.

-

Quantification of Heinz Bodies

Principle: Heinz bodies, which are denatured hemoglobin precipitates, can be visualized and quantified using supravital stains like crystal violet or by flow cytometry.[1][2]

Materials:

-

Crystal violet solution

-

Phosphate-buffered saline (PBS)

-

Microscope with an oil immersion lens or a flow cytometer

Procedure (Microscopic Method):

-

Staining:

-

Mix a small volume of fresh whole blood with an equal volume of crystal violet solution.

-

Incubate at room temperature for 10-15 minutes.

-

-

Smear Preparation:

-

Prepare a thin blood smear on a glass slide.

-

Allow the smear to air dry.

-

-

Quantification:

-

Examine the smear under an oil immersion lens.

-

Count the number of erythrocytes containing Heinz bodies (visible as dark purple inclusions) per 1,000 red blood cells.

-

Express the result as a percentage of Heinz body-positive cells.

-

Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

Principle: This spectrophotometric assay measures the rate of NADPH production, which is directly proportional to G6PD activity.[3][15] The increase in absorbance at 340 nm due to the conversion of NADP⁺ to NADPH is monitored.[3][15]

Materials:

-

G6PD assay buffer (Tris-HCl with MgCl₂)

-

NADP⁺ solution

-

Glucose-6-phosphate (G6P) solution

-

Saponin (B1150181) (for cell lysis)

-

Spectrophotometer with a temperature-controlled cuvette holder (37°C)

Procedure:

-

Hemolysate Preparation:

-

Wash erythrocytes with cold saline.

-

Lyse the cells by adding a saponin solution.

-

-

Assay:

-

Pre-warm the assay buffer, NADP⁺, and hemolysate to 37°C.

-

In a cuvette, mix the assay buffer, NADP⁺, and hemolysate.

-

Establish a baseline reading at 340 nm.

-

Initiate the reaction by adding the G6P solution.

-

Record the increase in absorbance at 340 nm over several minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to calculate G6PD activity, typically expressed as units per gram of hemoglobin (U/g Hb).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying vicine-induced oxidative stress.

Caption: Signaling pathway of vicine-induced oxidative stress.

Caption: Experimental workflow for studying vicine-induced oxidative stress.

Conclusion

The oxidative stress induced by vicine, through its metabolite divicine, represents a significant challenge in both clinical and food science contexts. The mechanisms are well-characterized and center on the generation of ROS and the subsequent depletion of cellular antioxidant defenses, particularly in G6PD-deficient individuals. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the toxicological properties of vicine, develop effective countermeasures, and ensure the safety of fava bean consumption for all populations. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex processes involved.

References

- 1. Spectrophotometric method applicable to in vitro studies of Heinz body formation in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel flow cytometry-based method of analyzing Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of divicine in a cell-free system and in glucose-6-phosphate dehydrogenase-deficient red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Markers of oxidative stress in erythrocytes and plasma during aging in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron release and membrane damage in erythrocytes exposed to oxidizing agents, phenylhydrazine, divicine and isouramil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Favism: effect of divicine on rat erythrocyte sulfhydryl status, hexose monophosphate shunt activity, morphology, and membrane skeletal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. A Simple High-Throughput Method for the Analysis of Vicine and Convicine in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biomedical studies on lipid peroxidation and erythrocyte fragility during the process of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of different methods used to measure malonyldialdehyde in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]

Foundational Research on Vicine and Favism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on vicine (B1682213), a pyrimidine (B1678525) glycoside found in fava beans, and its causal relationship with favism, a hemolytic anemia that occurs in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction to Vicine and Favism

Fava beans (Vicia faba) are a nutrient-rich legume cultivated and consumed globally. However, for a significant portion of the world's population, the consumption of fava beans can trigger a severe and life-threatening condition known as favism. This adverse reaction is caused by the presence of the anti-nutritional compounds vicine and its close relative, convicine (B104258).[1]

Favism exclusively affects individuals with a hereditary genetic defect in the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[2] This X-linked inherited disorder is the most common human enzyme deficiency, affecting an estimated 400 million people worldwide, with higher prevalence in regions with a historical presence of malaria.[3] The G6PD enzyme plays a critical role in protecting red blood cells from oxidative damage. In G6PD-deficient individuals, the ingestion of fava beans leads to a cascade of events culminating in acute hemolytic anemia.

Quantitative Data

Vicine and Convicine Concentrations in Fava Beans

The concentration of vicine and convicine in fava beans can vary significantly depending on the cultivar and growing conditions. This variability is a key factor in the inconsistent manifestation of favism among susceptible individuals.

| Fava Bean Cultivar Type | Vicine Concentration (mg/g dry weight) | Convicine Concentration (mg/g dry weight) | Total Glucosides (mg/g dry weight) |

| Conventional Cultivars (vc+) | 5.2 - 7.6 | 2.1 - 3.6 | 6.9 - 12.6 |

| Low Vicine-Convicine (vc-) | 0.19 - 0.29 | 0.01 - 0.03 | ~0.20 - 0.32 |

Data compiled from studies on various fava bean genotypes.[4]

G6PD Enzyme Activity and Classification

The World Health Organization (WHO) classifies G6PD variants based on the level of enzyme activity, which correlates with the clinical severity of the deficiency.

| WHO Class | Enzyme Activity (% of normal) | Clinical Manifestations |

| I | <10% | Chronic non-spherocytic hemolytic anemia |

| II | <10% | Severe, intermittent acute hemolysis |

| III | 10-60% | Moderate, hemolysis with significant oxidative stress |

| IV | 60-150% | No clinical hemolysis |

| V | >150% | No clinical significance |

Classification system for G6PD deficiency.[5]

Biomarkers of Oxidative Stress in Favism

During a favic crisis, there is a significant shift in the redox balance within erythrocytes, which can be quantified by measuring key biomarkers.

| Biomarker | Healthy Control | Favism Patient (During Crisis) | Unit |

| Erythrocyte Glutathione (GSH) | ~70 | Significantly decreased | mg/100 cc erythrocytes |

| Malondialdehyde (MDA) | Baseline | Significantly increased | nmol/g Hb |

Representative values indicating the state of oxidative stress.[6]

Experimental Protocols

Quantification of Vicine and Convicine in Fava Beans by HPLC

This protocol outlines a common method for the extraction and quantification of vicine and convicine from fava bean flour.[4][7]

3.1.1. Materials

-

Fava bean flour

-

7% Perchloric acid

-

Uridine (B1682114) (internal standard)

-

0.1% Formic acid in water (mobile phase)

-

C18 HPLC column

-

HPLC system with UV detector (273 nm)

3.1.2. Procedure

-

Extraction:

-

Weigh 100 mg of fava bean flour into a microcentrifuge tube.

-

Add 1 mL of 7% perchloric acid containing a known concentration of uridine as an internal standard.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the C18 column.

-

Elute with a mobile phase of 0.1% formic acid in water at a constant flow rate. An isocratic run is often sufficient.

-

After the elution of vicine and convicine, a wash step with increasing concentrations of acetonitrile is recommended to clean the column.

-

Detect vicine and convicine by UV absorbance at 273 nm.

-

Quantify the concentrations of vicine and convicine by comparing their peak areas to that of the internal standard and a standard curve prepared with purified vicine and convicine.

-

Spectrophotometric Assay of G6PD Activity in Erythrocytes

This protocol is based on the Beutler's method, which measures the rate of NADPH production.[8][9]

3.2.1. Materials

-

Whole blood collected in EDTA, heparin, or ACD

-

Lysing agent (e.g., saponin (B1150181) solution)

-

Assay solution containing:

-

Tris-HCl buffer

-

Maleimide

-

NADP+

-

-

Starter reagent (Glucose-6-phosphate solution)

-

Spectrophotometer capable of reading at 340 nm with temperature control (37°C)

3.2.2. Procedure

-

Hemolysate Preparation:

-

Add 0.01 mL of whole blood to 1.0 mL of the assay solution.

-

Mix thoroughly to ensure complete lysis of erythrocytes.

-

Let the mixture stand at room temperature for 5-10 minutes.

-

-

Enzyme Assay:

-

Add 2.0 mL of the starter reagent (Glucose-6-phosphate) to the hemolysate mixture and mix gently by inversion.

-

Transfer the reaction mixture to a cuvette and place it in the spectrophotometer maintained at 37°C.

-

Incubate for approximately 5 minutes to reach thermal equilibrium.

-

Measure the initial absorbance at 340 nm.

-

Continue to record the absorbance at 1-minute intervals for 5 minutes.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA/min).

-

The G6PD activity is proportional to the rate of NADPH formation, which is determined from the ΔA/min, the molar absorptivity of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹), and the hemoglobin concentration of the blood sample.

-

Measurement of Erythrocyte Oxidative Stress Markers

3.3.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) This assay quantifies lipid peroxidation by measuring MDA.[10]

3.3.1.1. Materials

-

Erythrocyte lysate

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

MDA standard (e.g., from MDA bis(dimethyl acetal))

3.3.1.2. Procedure

-

Sample Preparation:

-

To the erythrocyte lysate, add BHT to prevent further lipid peroxidation.

-

Precipitate proteins by adding TCA and incubate at room temperature for 10 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

-

TBA Reaction:

-

Mix the supernatant with TBA solution in a glass tube.

-

Heat the mixture in a boiling water bath for 20 minutes. This will result in the formation of a pink-colored MDA-TBA adduct.

-

Cool the tubes on ice to stop the reaction.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with the MDA standard.

-

Signaling Pathways and Experimental Workflows

Vicine Metabolism and Induction of Oxidative Stress

The ingestion of fava beans initiates a cascade of events starting with the hydrolysis of vicine and convicine in the gut.

Caption: Hydrolysis of vicine and convicine in the gut and absorption of their aglycones.

Pathogenesis of Favism in G6PD-Deficient Erythrocytes

Within the erythrocyte of a G6PD-deficient individual, divicine triggers a severe oxidative challenge that the cell is ill-equipped to handle.

Caption: Molecular cascade of oxidative damage leading to hemolysis in favism.

Experimental Workflow for Investigating Favism

A typical workflow for studying favism involves a multi-pronged approach, from sample collection to biochemical analysis.

Caption: A generalized workflow for the biochemical investigation of favism.

Conclusion

The foundational research on vicine and favism has elucidated the intricate interplay between a genetic predisposition and an environmental trigger. For researchers, scientists, and drug development professionals, a thorough understanding of the underlying biochemistry, reliable quantitative methods, and standardized experimental protocols is paramount. This guide provides a consolidated resource to facilitate further research into the prevention, diagnosis, and treatment of this widespread and potentially severe condition. Future research may focus on the development of low-vicine fava bean cultivars, novel therapeutic strategies to mitigate oxidative stress during a favic crisis, and improved point-of-care diagnostics for G6PD deficiency.

References

- 1. A Simple High-Throughput Method for the Analysis of Vicine and Convicine in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Glucose-6-phosphate Dehydrogenase Deficiency: A Review | International Journal of Medical Students [ijms.info]

- 3. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Libra ETD [libraetd.lib.virginia.edu]

- 6. DSpace [helda.helsinki.fi]

- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. The concentration of thiobarbituric acid reactive substances (TBARS) and paraoxonase activity in blood of patients with osteoarthrosis after endoprosthesis implantation - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Biological Activity of Vicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicine, a pyrimidine (B1678525) glycoside found predominantly in faba beans (Vicia faba), has garnered significant scientific interest due to its dual nature. While it is a key factor in the hemolytic anemia known as favism in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, emerging research suggests a broader spectrum of biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Vicine's biological effects, detailing its mechanisms of action, summarizing quantitative data, and providing established experimental protocols to facilitate further research in this area.

Core Biological Activities of Vicine

The biological effects of Vicine are multifaceted, ranging from potent pro-oxidant activity in specific genetic contexts to potential antioxidant and anti-inflammatory roles. These activities are primarily attributed to Vicine itself and its aglycone metabolite, divicine.

Pro-oxidant and Hemolytic Activity (Favism)

The most well-documented biological effect of Vicine is its role in inducing hemolytic anemia, or favism, in individuals with a deficiency in the G6PD enzyme.[1][2][3] Vicine itself is relatively inert but is hydrolyzed by β-glucosidases in the gut to its aglycone, divicine.[4][5] Divicine is a highly reactive molecule that undergoes auto-oxidation, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[1][6]

In healthy individuals, the pentose (B10789219) phosphate (B84403) pathway (PPP) and the action of G6PD maintain a sufficient pool of NADPH, which is crucial for regenerating reduced glutathione (B108866) (GSH) via glutathione reductase. GSH is a primary cellular antioxidant that neutralizes ROS.[2] However, in G6PD-deficient individuals, the impaired NADPH production leads to a rapid depletion of GSH in erythrocytes upon exposure to divicine.[6] This results in oxidative damage to hemoglobin and other cellular components, leading to the formation of Heinz bodies, red blood cell membrane damage, and subsequent hemolysis.[7]

Antioxidant Activity

Paradoxically, Vicine and its aglycone divicine have also been reported to exhibit antioxidant properties under certain conditions. Studies have shown that they possess reducing power, can chelate ferrous ions (Fe2+), and scavenge free radicals, including hydrogen peroxide and hydroxyl radicals.[8][9] This antioxidant activity is attributed to their phenolic structure, which can donate hydrogen atoms to neutralize free radicals. The O-deglycosylation of Vicine to divicine appears to enhance its antioxidant potential.[8]

Anti-inflammatory Activity

Vicine and divicine have demonstrated anti-inflammatory properties in animal models. Administration of Vicine and divicine has been shown to inhibit edema in rats, suggesting a potential role in mitigating inflammatory responses.[5] This anti-inflammatory action may be linked to the inhibition of enzymes involved in the inflammatory process.[5]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of Vicine and its derivatives.

Table 1: Hemolytic and Cytotoxic Activity

| Compound | Assay | Cell/System | Endpoint | Result | Reference(s) |

| Divicine | Hemolysis | Rat Erythrocytes | EC50 | ~1.5 mM | [4] |

| Divicine | Hemolysis | G6PD-deficient human erythrocytes | GSH Depletion | Rapid depletion | [6] |

| Vicine | Hemolysis | Rat Erythrocytes | Hemolysis | No significant hemolysis | [10] |

Table 2: Antioxidant and Enzyme Modulatory Activity

| Compound | Assay | System | Parameter | Result | Reference(s) |

| Vicine | Antioxidant Enzyme Activity | Diabetic Rats (in vivo) | Increase in GSH, SOD, CAT, GPx, GST | Significant increase | [9] |

| Divicine | Antioxidant Enzyme Activity | Diabetic Rats (in vivo) | Increase in GSH, SOD, CAT, GPx, GST | More pronounced increase than Vicine | [9] |

| Vicine & Divicine | Free Radical Scavenging | In vitro | Scavenging of H2O2, OH• | Demonstrated scavenging activity | [8][9] |

| Vicine & Divicine | Iron Chelating Activity | In vitro | Fe2+ Chelation | Demonstrated chelating activity | [8] |

Table 3: Vicine and Convicine Content in Faba Bean Cultivars

| Cultivar | Vicine (mg/g dry weight) | Convicine (mg/g dry weight) | Reference(s) |

| Gemini | High | High | [4] |

| Locale di Putignano | High | High | [4] |

| Kontu | ~5.0 - 7.5 | ~2.0 - 3.0 | [11] |

| Commercial Flour | ~5.0 - 7.0 | ~2.0 - 2.5 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Hemolysis Assay

Objective: To assess the hemolytic activity of divicine on erythrocytes.

Materials:

-

Freshly collected red blood cells (RBCs)

-

Divicine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

Procedure:

-

Wash freshly collected RBCs three times with PBS to remove plasma and buffy coat.

-

Prepare a 2% suspension of RBCs in PBS.

-

Prepare serial dilutions of divicine in PBS.

-

In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.

-

Add 100 µL of the divicine dilutions to the respective wells. Include a positive control (e.g., a known hemolytic agent like Triton X-100) and a negative control (PBS).

-

Incubate the plate at 37°C for 2-4 hours.

-

Centrifuge the plate at 1000 x g for 10 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Protocol 2: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Vicine and divicine.

Materials:

-

Vicine and divicine

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of Vicine and divicine in methanol. A known antioxidant like ascorbic acid should be used as a positive control.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample or control dilutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory effect of Vicine by measuring its impact on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Vicine

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

Cell culture medium (e.g., DMEM)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Vicine for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve. A decrease in nitrite concentration in Vicine-treated cells compared to LPS-only treated cells indicates an inhibitory effect on NO production.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of Favism

Caption: Signaling pathway of Vicine-induced hemolysis (Favism).

Experimental Workflow for In Vitro Hemolysis Assay

Caption: Workflow for the in vitro hemolysis assay.

Logical Relationship of Vicine's Dual Activity

Caption: Logical relationship of Vicine's pro-oxidant and antioxidant activities.

Conclusion

Vicine presents a fascinating case of a natural compound with contrasting biological activities. Its well-established role in favism underscores the importance of personalized nutrition and drug development, considering individual genetic variations. Conversely, its potential antioxidant and anti-inflammatory properties warrant further investigation for therapeutic applications. This technical guide provides a foundational resource for researchers to delve deeper into the complex biological landscape of Vicine, with the aim of harnessing its beneficial properties while mitigating its adverse effects. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse activities and exploring its potential in various disease models.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. MTT (Assay protocol [protocols.io]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. youtube.com [youtube.com]

- 7. novamedline.com [novamedline.com]

- 8. benchchem.com [benchchem.com]

- 9. marinebiology.pt [marinebiology.pt]

- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]